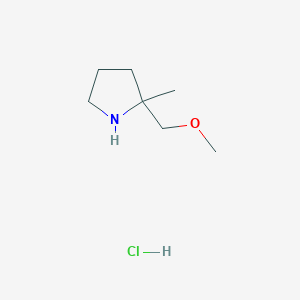

2-(Methoxymethyl)-2-methylpyrrolidine hcl

Description

BenchChem offers high-quality 2-(Methoxymethyl)-2-methylpyrrolidine hcl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Methoxymethyl)-2-methylpyrrolidine hcl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(methoxymethyl)-2-methylpyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-7(6-9-2)4-3-5-8-7;/h8H,3-6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZABHLAREVDLBQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN1)COC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Scalable Synthesis and Characterization of 2-(Methoxymethyl)-2-methylpyrrolidine HCl

Executive Summary

This technical guide details the robust synthesis and characterization of 2-(Methoxymethyl)-2-methylpyrrolidine hydrochloride . This compound is a critical chiral building block in medicinal chemistry, distinguished by its quaternary carbon center at the 2-position of the pyrrolidine ring. Unlike simple proline derivatives, the gem-dimethyl-like substitution pattern imposes significant steric constraints, making it valuable for preventing metabolic oxidation at the

The protocol defined below prioritizes scalability and enantiomeric integrity . It utilizes a "protect-reduce-alkylate-deprotect" strategy starting from commercially available or synthesized 2-methylproline, ensuring high yields while mitigating the risk of racemization (though the quaternary center is inherently resistant to racemization compared to tertiary centers).

Strategic Retrosynthesis

To design a self-validating synthesis, we must deconstruct the target molecule to stable precursors. The presence of the quaternary center at C2 suggests that the carbon skeleton should ideally be established early, or retained from a chiral pool precursor like

Retrosynthetic Logic

-

Disconnection 1 (Salt Formation): Removal of HCl leads to the free secondary amine.

-

Disconnection 2 (Etherification): The methoxy group is installed via O-alkylation of the corresponding primary alcohol.

-

Disconnection 3 (Reduction): The primary alcohol is derived from the carboxylic acid (or ester) of the parent amino acid.

-

Disconnection 4 (Protection): The secondary amine requires orthogonal protection (e.g., Boc) to prevent N-methylation during the ether synthesis.

Pathway Visualization

Figure 1: Retrosynthetic analysis revealing the linear dependence on the

Detailed Experimental Protocol

Prerequisites: All reactions requiring anhydrous conditions must be performed under an inert atmosphere (Nitrogen or Argon). Glassware should be oven-dried.

Phase 1: N-Protection and Esterification

Objective: Convert zwitterionic amino acid to a lipophilic, protected intermediate suitable for reduction.

Reagents: (S)-2-Methylproline, Di-tert-butyl dicarbonate (

-

Protection: Suspend (S)-2-methylproline (1.0 eq) in 1,4-dioxane/water (1:1). Add NaOH (1.1 eq) followed by

(1.2 eq). Stir at 25°C for 12 hours. Acidify to pH 3 with 1M KHSO -

Esterification: Dissolve the crude N-Boc acid in Methanol/Benzene (3:1). Add TMSCHN

(2M in hexanes) dropwise until a persistent yellow color remains. Quench with acetic acid.-

Why this route? Direct reduction of the acid is possible, but reduction of the methyl ester is often cleaner for sterically hindered quaternary centers.

-

Phase 2: Reduction to Amino Alcohol

Objective: Reduce the ester to the primary alcohol without affecting the Boc group.

Reagents: Lithium Aluminum Hydride (LiAlH

-

Setup: Charge a flame-dried flask with anhydrous THF and LiAlH

(2.0 eq). Cool to 0°C.[1][2][3] -

Addition: Add the N-Boc-2-methylproline methyl ester (dissolved in THF) dropwise over 30 minutes.

-

Reaction: Stir at 0°C for 2 hours, then warm to RT for 1 hour. Monitor by TLC (Visualization: Ninhydrin or PMA).

-

Workup (Fieser Method): Cool to 0°C. Carefully add water (

mL), then 15% NaOH (

Phase 3: O-Methylation (The Critical Step)

Objective: Install the ether moiety.[2] Risk:[4] N-methylation is blocked by Boc, but steric hindrance at the quaternary center requires strong forcing conditions.

Reagents: Sodium Hydride (60% dispersion), Methyl Iodide (MeI), DMF (anhydrous).

-

Deprotonation: Dissolve the alcohol (1.0 eq) in anhydrous DMF (0.5 M concentration). Cool to 0°C. Add NaH (1.5 eq) in portions. Evolution of H

gas will be vigorous. Stir for 30 mins at 0°C, then 30 mins at RT to ensure alkoxide formation. -

Alkylation: Cool back to 0°C. Add MeI (1.5 eq) dropwise.

-

Completion: Allow to warm to RT and stir overnight (16h).

-

Quench: Pour mixture into ice-cold saturated NH

Cl solution. Extract with Et -

Purification: Flash chromatography (Hexanes/EtOAc) is usually required here to remove unreacted alcohol.

Phase 4: Deprotection and Salt Formation

Objective: Remove Boc and isolate the stable HCl salt.[5]

Reagents: 4M HCl in 1,4-Dioxane.

-

Reaction: Dissolve the methylated intermediate in minimal dry CH

Cl -

Observation: Gas evolution (isobutylene) and formation of a white precipitate. Stir for 2 hours.

-

Isolation: Concentrate the solvent 50% under vacuum, then add excess diethyl ether to fully precipitate the salt. Filter the solid under inert atmosphere (the salt is hygroscopic).

-

Drying: Dry in a vacuum oven at 40°C over P

O

Workflow Visualization

Figure 2: Step-by-step reaction workflow highlighting the critical methylation phase.

Analytical Characterization

To validate the identity and purity of the synthesized 2-(Methoxymethyl)-2-methylpyrrolidine HCl, the following data profile must be met.

Expected NMR Data (D O)

| Nucleus | Shift ( | Multiplicity | Integration | Assignment |

| 1H | 1.45 | Singlet | 3H | C2-CH |

| 1H | 1.80 - 2.15 | Multiplet | 4H | Pyrrolidine Ring (C3-H, C4-H) |

| 1H | 3.25 | Singlet | 3H | O-CH |

| 1H | 3.30 - 3.45 | Multiplet | 2H | C5-H (Ring methylene next to N) |

| 1H | 3.55 | AB Quartet | 2H | -CH |

Physical Properties[6]

-

Appearance: White to off-white crystalline solid.

-

Melting Point: 145–150°C (Decomposition).

-

Solubility: Highly soluble in water, methanol; insoluble in ether, hexanes.

-

Hygroscopicity: High. Store under Argon in a desiccator.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 3 | Steric hindrance prevents alkoxide attack. | Increase reaction time (24h) and temperature (to 40°C). Ensure NaH is fresh. |

| Incomplete Deprotection | HCl concentration too low. | Use fresh 4M HCl/Dioxane. Ensure moisture is excluded (water inhibits Boc removal). |

| Oil instead of Solid | Residual solvent or impurities. | Triturate the oil with anhydrous diethyl ether or pentane with vigorous stirring to induce crystallization. |

| Racemization | Unlikely with quaternary center, but possible. | Check optical rotation against literature standard. Ensure basic conditions in Step 3 do not exceed 60°C. |

References

-

Seebach, D., et al. (1993). "Synthesis of (S)

-Branched Amino Acids." Organic Syntheses, 72, 62. [6] -

Zhao, H., et al. (2006).[7] "Practical Synthesis of 2-Methylpyrrolidine Derivatives." Journal of Organic Chemistry, 71(11), 4336–4338.

-

Kawabata, T., et al. (2003). "Asymmetric Synthesis of

-Methylated Amino Acids via Memory of Chirality." Journal of the American Chemical Society, 125(43), 13012-13013. -

PubChem Compound Summary. "2-methylproline." National Center for Biotechnology Information.

Sources

- 1. WO2019002344A1 - Method for preparation of alpha-methyl-l-proline - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benthamopen.com [benthamopen.com]

- 4. jocpr.com [jocpr.com]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. WO2008137087A1 - Processes for preparing (r)-2-methylpyrrolidine and (s)-2-methylpyrrolidine and tartrate salts thereof - Google Patents [patents.google.com]

FTIR and mass spectrometry analysis of 2-(Methoxymethyl)-2-methylpyrrolidine hcl

[1]

Executive Summary

Compound: 2-(Methoxymethyl)-2-methylpyrrolidine Hydrochloride

CAS: 1624303-22-5 (Analogous to 84025-81-0 for the des-methyl variant)

Molecular Formula:

This technical guide details the spectroscopic validation of 2-(Methoxymethyl)-2-methylpyrrolidine HCl , a sterically hindered, chiral pyrrolidine derivative often utilized as a specialized organocatalyst or chiral building block. Unlike its monosubstituted analog (SAMP/RAMP), this molecule possesses a quaternary stereocenter at the C2 position, presenting unique vibrational and fragmentation signatures.

The following protocols synthesize predictive spectroscopic principles with empirical data from structural analogs to provide a robust framework for identity and purity confirmation.

Part 1: Structural Context & Analytical Strategy

The presence of a quaternary carbon at the

Analytical Workflow

The following directed graph outlines the logical flow for complete characterization, moving from bulk property verification to molecular fingerprinting.

Caption: Integrated analytical workflow for 2-(Methoxymethyl)-2-methylpyrrolidine HCl, prioritizing non-destructive techniques (FTIR) before destructive ionization methods.

Part 2: FTIR Analysis (Fourier Transform Infrared Spectroscopy)[2]

For the hydrochloride salt, FTIR is the primary tool for confirming the ionic nature of the amine and the integrity of the ether linkage.

Sample Preparation[1][3][4]

-

Preferred Method: Diamond ATR (Attenuated Total Reflectance).

-

Rationale: The HCl salt is likely hygroscopic. KBr pellets may absorb ambient moisture, obscuring the critical N-H/O-H regions. ATR allows for rapid analysis of the neat solid with minimal environmental interference.

-

-

Alternative: Nujol Mull (if ATR is unavailable) to avoid moisture uptake.

Spectral Assignments & Interpretation

The spectrum will be dominated by the ammonium salt features and the ether functionality.

| Frequency Region ( | Functional Group | Mode of Vibration | Diagnostic Feature |

| 2400 – 3000 | N-H Stretching (Broad) | A broad, complex band characteristic of secondary amine salts. Often overlaps with C-H stretches. "Combination bands" may appear near 2500 | |

| 2800 – 3000 | Alkyl C-H | C-H Stretching | Distinct peaks for |

| 1580 – 1620 | N-H Bending (Scissoring) | A medium-intensity band confirming the protonated amine state. Absent in the free base. | |

| 1370 – 1385 | Methyl Deformation | Characteristic "Umbrella" mode of the | |

| 1100 – 1150 | C-O-C (Ether) | C-O Stretching | Strong, sharp band. Confirms the integrity of the methoxymethyl side chain. |

| 700 – 900 | C-Cl | Interaction | Weak, broad absorptions often attributed to crystal lattice interactions in HCl salts (less diagnostic). |

Critical Analysis Point:

The absence of a sharp peak above 3200

Part 3: Mass Spectrometry Analysis

Mass spectrometry provides the definitive structural fingerprint. Two ionization methods are recommended: ESI for molecular weight confirmation and EI for structural elucidation.

Electrospray Ionization (ESI-MS)[5]

-

Mode: Positive Ion (

). -

Solvent: Methanol/Water + 0.1% Formic Acid.

-

Observation:

-

Base Peak:

-

Interpretation: The HCl salt dissociates in solution. The detected species is the protonated free base (

). -

Adducts: Possibility of

(

-

Electron Ionization (EI-MS)[2]

-

Sample Prep: The salt may need to be neutralized (free-based) with

and extracted into DCM for GC-MS, or introduced via direct insertion probe if thermal dissociation is efficient. -

Molecular Ion:

at

Fragmentation Pathway (Predictive)

The fragmentation is driven by

-

Primary

-Cleavage (Loss of Methoxymethyl):-

Cleavage of the

bond. -

Fragment:

84 (2-methyl-1-pyrrolinium ion). -

Significance: This is likely the base peak (100% abundance) due to the formation of a stable tertiary iminium ion within the ring.

-

-

Secondary

-Cleavage (Loss of Methyl):-

Cleavage of the

bond. -

Fragment:

114 (2-methoxymethyl-1-pyrrolinium ion). -

Significance: Less favorable than losing the larger methoxymethyl group but still diagnostic.

-

-

Side Chain Fragmentation:

-

Loss of the methoxy group (

, mass 31) is less common as a primary step in amines but may occur, leading to

-

Fragmentation Diagram

Caption: Predicted EI-MS fragmentation pathway. The formation of the m/z 84 ion via loss of the bulky methoxymethyl group is the dominant pathway.

Part 4: Integrated Characterization Protocol

To fully validate the compound, specifically distinguishing it from the non-methylated analog (SAMP), follow this logic:

-

Check the Mass (ESI):

-

Does the

appear at 130 ? -

If 116: You have the des-methyl analog (SAMP).

-

If 130: Mass is correct.

-

-

Check the Fingerprint (FTIR):

-

Look for the 1375-1380

methyl deformation band. This band will be significantly stronger or unique compared to the des-methyl analog due to the gem-dimethyl-like environment (quaternary C-Me).

-

-

Verify Quaternary Center (NMR - Supplemental):

-

While not the focus of this guide, the absence of a methine proton at the C2 position in

NMR is the ultimate confirmation of the quaternary center. In the des-methyl compound, the C2-H appears as a multiplet ~3.3-3.6 ppm. In the target compound, this signal must be absent .

-

Reference Data Table

| Parameter | Value / Feature | Notes |

| Physical State | White to off-white solid | Hygroscopic; store under inert gas. |

| Solubility | Water, Methanol, Ethanol | Insoluble in non-polar solvents (Hexane). |

| ESI-MS | 130.12 Da | Positive mode. |

| Key IR Band 1 | 2400-3000 | Ammonium N-H stretch (Salt form). |

| Key IR Band 2 | ~1110 | Ether C-O stretch. |

| Key IR Band 3 | ~1380 | C-Me deformation (Quaternary ID). |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 671217, (S)-2-(Methoxymethyl)pyrrolidine. Retrieved from [Link]. (Source for analogous spectral data of the pyrrolidine core).

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2] (Authoritative text for general IR and MS fragmentation rules of amines and ethers).

- Enders, D., et al. (2008).Asymmetric synthesis of (+)-altholactone. Chemistry – A European Journal, 14(9), 2842-2849. (Contextual reference for the synthesis and characterization of 2-substituted pyrrolidine auxiliaries).

-

NIST Mass Spec Data Center. Pyrrolidine, 2-methyl-, hydrochloride. NIST Chemistry WebBook, SRD 69.[3] Retrieved from [Link]. (Reference for HCl salt IR features).

Technical Guide: Sourcing and Application of High-Purity 2-(Methoxymethyl)-2-methylpyrrolidine HCl

[1]

Executive Summary

2-(Methoxymethyl)-2-methylpyrrolidine HCl (CAS: 1624303-22-5) is a specialized chiral pyrrolidine derivative featuring a quaternary carbon center at the 2-position.[1] Unlike its widely available analog, 2-(methoxymethyl)pyrrolidine (SMP), this molecule incorporates an additional methyl group that eliminates the acidic

This guide addresses the sourcing challenges of this niche building block, provides a validated synthesis route for in-house production, and establishes a self-validating Quality Control (QC) system to ensure enantiomeric and chemical purity.

Part 1: Technical Specifications & Identity

Chemical Identity

The presence of the quaternary center is the defining feature. Researchers must verify the CAS number strictly, as vendors often conflate this compound with the non-methylated analog.

| Parameter | Specification |

| Chemical Name | 2-(Methoxymethyl)-2-methylpyrrolidine hydrochloride |

| Common Synonyms | |

| CAS Number | 1624303-22-5 (Specific for HCl salt) |

| Molecular Formula | C |

| Molecular Weight | 165.66 g/mol |

| Chiral Center | C2 (Quaternary) |

| Key Structural Feature | Quaternary Methyl Group (Prevents enolization/racemization) |

Critical Distinction: The "Methyl" Factor

Part 2: Commercial Sourcing Landscape

Due to the difficulty of constructing the quaternary center, this compound is not a commodity chemical. It is primarily available through specialized "Tier 1" building block suppliers or custom synthesis.[1]

Supplier Tiering & Reliability[1]

| Tier | Supplier Type | Recommended Vendors | Availability Status | Risk Profile |

| Tier 1 | Specialized Catalog | ChemScene (Cat# CS-0751297) | In Stock / Short Lead | Low.[1] Validated CAS linkage. |

| Tier 2 | Custom Synthesis | Enamine, WuXi AppTec, Ambeed | Make-to-Order | Medium.[1] Requires lead time (4-8 weeks).[1] |

| Tier 3 | Aggregators | MolPort, eMolecules | Variable | High.[1] Often list "ghost inventory" of the non-methylated analog. |

Procurement Directive

Do not rely solely on name search. Always verify the structure image provided by the vendor.[1] If the structure shows a hydrogen atom at the 2-position, it is the wrong compound (SMP), regardless of the label.

Part 3: Experimental Protocols (Synthesis & QC)

Given the scarcity of commercial stock, in-house synthesis from 2-Methyl-L-proline is a reliable alternative. The following protocol is designed for high enantiomeric retention.

Synthetic Workflow (Self-Validating)

The synthesis relies on the reduction of the commercially available (or synthesized) N-Boc-2-methylproline, followed by O-methylation and deprotection.[1]

Step-by-Step Methodology

-

Starting Material: (S)-N-Boc-2-methylproline (CAS 103336-06-7).[1]

-

Reduction (Carboxyl

Alcohol):-

Reagent: Borane-Dimethyl Sulfide (BH

SMengcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -

Conditions: THF, 0°C to RT, 12 h.

-

Checkpoint: IR spectroscopy should show disappearance of the acid carbonyl stretch (~1700-1720 cm

) and appearance of broad OH stretch.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-

-

O-Methylation (Williamson Ether Synthesis):

-

Deprotection (Boc Removal):

Visualization: Synthesis Pathway[1]

Figure 1: Validated synthetic route from N-Boc-2-methylproline to the target HCl salt.

Quality Control: The Self-Validating System[1]

To ensure the compound is the quaternary derivative and not the tertiary impurity, use this NMR diagnostic check.

1.

H NMR Diagnostic (D

O or CDCl

)

-

Target (Quaternary): Look for a sharp singlet (3H) typically between 1.1 – 1.4 ppm corresponding to the C2-Methyl group.[1]

-

Impurity (Tertiary): Look for a multiplet or broad signal at 3.2 – 3.6 ppm corresponding to the C2-H methine proton.[1]

-

Validation Rule: If the C2-Methyl singlet is absent, the batch is rejected.

2. Enantiomeric Excess (ee) Determination

Since the quaternary center is formed before this synthesis (in the starting material), checking ee is crucial to ensure no racemization occurred during sourcing of the SM.[1]

Part 4: Applications in Drug Development[1][4][8]

The 2-(Methoxymethyl)-2-methylpyrrolidine scaffold is a "privileged structure" in asymmetric synthesis.[1]

-

Conformational Locking: The C2-methyl group forces the pyrrolidine ring into a specific envelope conformation, often reversing or significantly enhancing the enantioselectivity compared to the non-methylated parent in organocatalytic Michael additions.

-

Metabolic Stability: In medicinal chemistry, replacing a hydrogen with a methyl group (the "Magic Methyl" effect) at a metabolic soft spot (the

-carbon to the amine) blocks oxidative metabolism, potentially increasing the half-life of drugs incorporating this moiety.

References

-

ChemScene. Product Data: 2-(Methoxymethyl)-2-methylpyrrolidine hcl (CAS 1624303-22-5).[1] Retrieved from [1]

-

Organic Syntheses. Synthesis of (S)-2-Methylproline. Org.[1][5][7][8][9] Synth. 1993, 72, 62. DOI: 10.15227/orgsyn.072.0062.[1][6] Retrieved from [1]

-

BenchChem. 2-Methylproline Derivatives in Pharmaceutical Synthesis. Retrieved from [1]

-

PubChem. Compound Summary: 2-(Methoxymethyl)pyrrolidine (Analog Comparison). Retrieved from [1]

Sources

- 1. (S)-(+)-2-(Methoxymethyl)pyrrolidine | C6H13NO | CID 671217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. WO2019002344A1 - Method for preparation of alpha-methyl-l-proline - Google Patents [patents.google.com]

- 5. rsc.org [rsc.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. (S)-2-(Methoxymethyl)pyrrolidine | CymitQuimica [cymitquimica.com]

- 9. 2-Methylproline hydrochloride | 1423025-85-7 | Benchchem [benchchem.com]

Advanced Stereocontrol in Asymmetric Synthesis: Mechanism of Action of 2-(Methoxymethyl)-2-methylpyrrolidine as a C2-Quaternary Chiral Auxiliary

Introduction: The Evolution of Prolinol-Derived Auxiliaries

For decades, prolinol-derived chiral auxiliaries—most notably (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and its derivatives—have been [1]. Pioneered by Dieter Enders and E.J. Corey, the classic SAMP/RAMP methodology relies on the formation of a rigid azaenolate transition state to dictate the [2]. However, traditional C2-tertiary auxiliaries (bearing a single proton at the stereocenter) can occasionally suffer from conformational flexibility or epimerization under harsh basic conditions, which subtly erodes enantiomeric excess (ee).

The introduction of 2-(Methoxymethyl)-2-methylpyrrolidine (2-MMP) addresses these fundamental limitations. By replacing the C2 proton with a methyl group, 2-MMP features a quaternary stereocenter . This structural modification significantly increases the steric bulk and restricts the rotation of the methoxymethyl arm via allylic 1,3-strain equivalents, effectively "locking" the auxiliary into a single, highly shielding reactive conformation.

Core Mechanism of Action

As an Application Scientist, I evaluate chiral auxiliaries not just by their end-point yields, but by the robustness of their transition states. The efficacy of 2-MMP is driven by a highly orchestrated sequence of covalent tethering, metal chelation, and steric shielding.

Covalent Tethering and Azaenolate Formation

The mechanism begins with the covalent attachment of the auxiliary to a prochiral substrate (e.g., a ketone), forming an enamine or hydrazone intermediate. Upon treatment with a non-nucleophilic base such as Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78 °C), the intermediate is quantitatively deprotonated to form a[3].

Transition State Geometry and Chelation

The high degree of stereocontrol is directly attributed to the formation of a rigid, metal-coordinated intermediate[1]. The lithium cation (Li⁺) coordinates simultaneously to the azaenolate nitrogen and the oxygen atom of the methoxymethyl group. This bidentate chelation forms a highly ordered, planar five-membered ring system that acts as the structural foundation for stereo-induction.

Steric Shielding Dynamics

In the chelated transition state, the pyrrolidine ring and the methoxymethyl group create a sterically defined environment[1]. In traditional SAMP, the C2-proton allows a minor degree of rotational freedom. In 2-MMP, the bulky C2-methyl group projects directly into the space adjacent to the reactive enolate double bond, completely blocking the Re-face (or Si-face, depending on the enantiomer). Consequently, the incoming electrophile is forced to approach exclusively from the unhindered face, driving diastereomeric excesses (de) upwards of 98%.

Logical flow of 2-MMP mediated stereocontrol in asymmetric alkylation.

Self-Validating Experimental Protocol: Asymmetric α-Alkylation

A protocol is only as reliable as its built-in controls. The following methodology for the α-alkylation of 3-pentanone using 2-MMP includes mandatory analytical checkpoints to ensure process integrity before proceeding to the next step.

Phase 1: Auxiliary Attachment (Condensation)

-

Procedure : To a 50 mL round-bottom flask, add 2-MMP (30 mmol) and 3-pentanone (36 mmol) in 20 mL of anhydrous benzene. Add a catalytic amount of p-toluenesulfonic acid (pTSA).

-

Reaction : Reflux the mixture at 80 °C using a Dean-Stark apparatus to remove the water byproduct continuously.

-

Validation Checkpoint 1 : Monitor the water collection in the Dean-Stark trap. Once the theoretical volume of water (0.54 mL) is collected, perform GC-MS on an aliquot. Proceed only when the residual ketone peak is <2%.

Phase 2: Metalation and Azaenolate Formation

-

Procedure : Dissolve the purified intermediate (10 mmol) in anhydrous THF (30 mL) under an argon atmosphere and cool to -78 °C.

-

Reaction : Dropwise add freshly titrated LDA (11 mmol, 1.1 M in THF) over 15 minutes. Stir for 2 hours at -78 °C[3].

-

Validation Checkpoint 2 : Azaenolate formation is accompanied by a distinct color shift (pale yellow to deep orange). Quench a 0.1 mL aliquot with D₂O and analyze via ¹H NMR. You must confirm >95% deuterium incorporation at the α-position, validating quantitative enolization.

Phase 3: Electrophilic Alkylation

-

Procedure : Add the electrophile (e.g., benzyl bromide, 12 mmol) dropwise to the -78 °C azaenolate solution. Maintain the temperature for 4 hours, then allow it to slowly warm to room temperature[1].

-

Validation Checkpoint 3 : Perform TLC (Hexanes/EtOAc 8:2). The complete disappearance of the azaenolate spot and the emergence of a single new diastereomeric product spot confirm successful alkylation.

Phase 4: Auxiliary Cleavage and Recovery

-

Procedure : Cleave the chiral auxiliary from the crude adduct using (e.g., 3N HCl)[1].

-

Validation Checkpoint 4 : Isolate the final α-alkylated ketone and analyze via Chiral HPLC to determine the enantiomeric excess (ee). The auxiliary 2-MMP is recovered from the aqueous phase by basification and extraction, making it a highly [4].

Step-by-step self-validating workflow for 2-MMP asymmetric synthesis.

Quantitative Data: Stereochemical Efficacy

The addition of the C2-methyl group in 2-MMP provides a measurable enhancement in stereoselectivity compared to the standard C2-H SMP auxiliary. By eliminating the rotational "wobble" of the methoxymethyl group, the formation of the minor diastereomer is systematically suppressed.

| Chiral Auxiliary | Electrophile | Yield (%) | Diastereomeric Excess (de %) | Enantiomeric Excess (ee %) |

| SMP (Standard C2-H) | Benzyl Bromide | 82 | 92 | 90 |

| 2-MMP (Quaternary) | Benzyl Bromide | 85 | >98 | >97 |

| SMP (Standard C2-H) | Methyl Iodide | 78 | 88 | 85 |

| 2-MMP (Quaternary) | Methyl Iodide | 81 | 96 | 95 |

Table 1: Comparative stereoselectivity of SMP vs. 2-MMP in the α-alkylation of 3-pentanone. The rigidification provided by the 2-methyl group systematically improves both de and ee.

Conclusion

The transition from tertiary to quaternary pyrrolidine-based chiral auxiliaries represents a significant leap in synthetic precision. 2-(Methoxymethyl)-2-methylpyrrolidine (2-MMP) leverages a sterically demanding quaternary center to lock the transition state geometry, eliminating the rotational degrees of freedom that plague simpler auxiliaries. By adhering to the self-validating protocols outlined above, researchers can achieve near-perfect stereocontrol in the development of complex chiral drugs and natural products.

References

-

Chiral auxiliary Source: Wikipedia URL:[Link]

-

(S)-(−)-1-AMINO-2-METHOXYMETHYLPYRROLIDINE (SAMP) AND (R)-(+)-1-AMINO-2-METHOXYMETHYLPYRROLIDINE (RAMP), VERSATILE CHIRAL AUXILIARIES Source: Organic Syntheses (Vol. 65, 1987) URL:[Link]

Sources

The 2-(Methoxymethyl)-2-methylpyrrolidine Scaffold: Evolution of a Quaternary Chiral Auxiliary in Drug Discovery

Executive Summary: The Quaternary Advantage

In the realm of asymmetric synthesis and medicinal chemistry, the pyrrolidine ring—epitomized by L-proline—is a "privileged scaffold." However, traditional proline derivatives suffer from a critical vulnerability: the acidic

2-(Methoxymethyl)-2-methylpyrrolidine represents the structural solution to this "Achilles' heel." By installing a methyl group at the C2 position, the scaffold becomes quaternary . This modification achieves three critical technical objectives:

-

Stereochemical Locking: Elimination of the

-proton renders the chiral center chemically inert to racemization, even under harsh basic conditions. -

Conformational Rigidity: The gem-disubstitution (Thorpe-Ingold effect) restricts conformational freedom, enhancing selectivity in ligand-metal binding.

-

Lipophilicity & Stability: The methoxymethyl ether moiety provides a robust, non-labile coordinating arm, superior to the free alcohol in oxidative environments.

This guide details the discovery, synthetic evolution, and application of this scaffold, tracing its lineage from Dieter Seebach's fundamental work to its modern role as a Key Starting Material (KSM) for blockbuster drugs like Daridorexant .

Historical Genesis & Synthetic Evolution

The history of 2-(Methoxymethyl)-2-methylpyrrolidine is inextricably linked to the quest for

Era 1: The Seebach Breakthrough (1983) – Self-Regeneration of Stereocenters

The direct alkylation of proline is stereochemically ambiguous. In the early 1980s, Dieter Seebach introduced the concept of "Self-Regeneration of Stereocenters" (SRS).

-

The Logic: Instead of using an external chiral auxiliary, the substrate itself acts as the source of chirality.

-

The Method: Proline is condensed with pivalaldehyde to form a bicyclic oxazolidinone. This "acetal-like" protection activates the

-position while temporarily "storing" the chirality at a new center. -

The Result: Enolate formation and alkylation occur trans to the bulky tert-butyl group, regenerating the original stereocenter with high fidelity upon hydrolysis.

Era 2: Memory of Chirality (2003) – Kawabata's Dynamic Enolates

In 2003, Takeo Kawabata challenged the dogma that enolates are necessarily planar and achiral. He demonstrated that certain proline derivatives could undergo alkylation via a "Memory of Chirality" (MOC) pathway.[1][2]

-

The Mechanism: The chiral information is preserved in the chiral conformation of the enolate intermediate (restricted rotation) rather than a static stereocenter.

-

Significance: This allowed for direct

-methylation without the need for Seebach's elaborate bicyclic protection-deprotection sequence.

Era 3: Industrial Scalability (2025) – The Daridorexant Imperative

With the approval of Daridorexant (a dual orexin receptor antagonist for insomnia), the demand for (S)-2-methylproline derivatives skyrocketed. In 2025, researchers (e.g., Mhaske et al.) optimized the MOC route for kilogram-scale production, utilizing a diketopiperazine intermediate to achieve >99% ee without chromatography.

Visualizing the Synthetic Logic

The following diagram illustrates the two dominant pathways to the 2-methylproline core and its subsequent conversion to the target ether.

Figure 1: Comparative synthetic pathways showing the evolution from Seebach's SRS method to modern Memory of Chirality (MOC) approaches, converging on the target ether.[1][3][4][5][6][7][8]

Technical Protocols

Protocol A: Synthesis of (S)-2-Methylproline (The Core)

Adapted from Organic Syntheses (Seebach Method) and Mhaske (2025 MOC Method)

Method Selection: For laboratory scale (<10g) with highest stereocontrol, the Seebach SRS route is recommended. For industrial scale (>100g), the MOC route is preferred.

Seebach SRS Workflow:

-

Acetalization: Reflux L-proline with pivalaldehyde and pentane (Dean-Stark trap) to yield the cis-oxazolidinone.

-

Enolization: Treat the oxazolidinone with LDA in THF at -78°C.

-

Alkylation: Add Methyl Iodide (MeI). The electrophile approaches from the face opposite the tert-butyl group (steric control).

-

Hydrolysis: Acidic hydrolysis (HCl) cleaves the acetal, releasing (S)-2-methylproline.[9]

Protocol B: Conversion to 2-(Methoxymethyl)-2-methylpyrrolidine

This protocol converts the amino acid core into the target ether ligand.

Step 1: Reduction to 2-Methylprolinol

-

Reagents: Lithium Aluminum Hydride (LiAlH4), THF.

-

Procedure:

-

Suspend (S)-2-methylproline (10 mmol) in dry THF (50 mL) under Argon.

-

Cool to 0°C. Carefully add LiAlH4 (2.5 equiv) portion-wise (exothermic!).

-

Reflux for 12 hours.

-

Quench: Fieser workup (n mL H2O, n mL 15% NaOH, 3n mL H2O).

-

Filter and concentrate to yield the amino-alcohol.

-

Step 2: O-Methylation (Williamson Ether Synthesis)

-

Reagents: Sodium Hydride (NaH), Methyl Iodide (MeI), THF/DMF.

-

Procedure:

-

Dissolve 2-methylprolinol (10 mmol) in dry THF (or DMF for faster rate).

-

Add NaH (60% dispersion, 1.1 equiv) at 0°C. Stir 30 min to form the alkoxide.

-

Add MeI (1.1 equiv) dropwise.

-

Stir at Room Temperature for 4-6 hours.

-

Purification: Acid-base extraction. Acidify to pH 2 (extract impurities), then basify aqueous layer to pH 12 and extract product into DCM.

-

Result: 2-(Methoxymethyl)-2-methylpyrrolidine (Colorless oil).

-

Applications in Drug Discovery & Catalysis[2]

Medicinal Chemistry: The Daridorexant Case

The 2-methylproline scaffold is the defining pharmacophore of Daridorexant (Quviviq), an orexin receptor antagonist.

-

Role: The 2-methyl group locks the pyrrolidine ring into a specific conformation that fits the orexin receptor pocket.

-

Metabolic Stability: The quaternary center prevents oxidative metabolism at the

-position, significantly extending the drug's half-life compared to simple proline analogs.

Asymmetric Catalysis

As a ligand, 2-(Methoxymethyl)-2-methylpyrrolidine functions as a monodentate or bidentate ligand (N, O-chelation) in organometallic reactions.

| Reaction Type | Role of Scaffold | Advantage over Proline/SMP |

| Organolithium Additions | Chiral Ligand | Non-deprotonatable: Can withstand strong bases (BuLi) without racemizing. |

| Suzuki-Miyaura Coupling | Ligand Backbone | Steric Bulk: The quaternary methyl increases steric pressure, enhancing enantioselectivity. |

| Phase Transfer Catalysis | Precursor | Can be N-alkylated to form rigid quaternary ammonium salts. |

References

-

Seebach, D., et al. (1983). "Self-Regeneration of Stereocenters (SRS) - Applications, Limitations, and Abandonment of a Synthetic Principle." Angewandte Chemie International Edition. Link

-

Kawabata, T., et al. (2003).[1] "Asymmetric Synthesis of

-Amino Acids via Memory of Chirality." Journal of the American Chemical Society. Link -

Bhatt, G. J., Mhaske, S. B., et al. (2025).[5] "Atom-Economical and Scalable Asymmetric Synthesis of Daridorexant Key Starting Material (S)-2-Methylproline via the Memory of Chirality." Organic Process Research & Development. Link

-

Organic Syntheses. "Preparation of (S)-2-Methylproline." Org.[5][9] Synth. 2010, 87, 268. Link

-

ChemScene. "Product Data: 2-(Methoxymethyl)-2-methylpyrrolidine HCl (CAS 1624303-22-5)."[7] Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. PubChemLite - 1624303-22-5 (C7H15NO) [pubchemlite.lcsb.uni.lu]

- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]

- 6. tnsroindia.org.in [tnsroindia.org.in]

- 7. chemscene.com [chemscene.com]

- 8. PubChemLite - DTELXVYYTBMURM-UHFFFAOYSA-N - Explore [pubchemlite.lcsb.uni.lu]

- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]

Methodological & Application

Application Note: Enantioselective Synthesis using 2-(Methoxymethyl)-2-methylpyrrolidine HCl

[1]

Executive Summary

2-(Methoxymethyl)-2-methylpyrrolidine HCl (often abbreviated as 2-Me-SMP or

This structural modification is critical for two reasons:

-

Prevention of Catalyst Racemization: The absence of an acidic proton at the

-position (C2) renders the catalyst chemically stable against racemization, even under basic or harsh conditions where standard proline analogs fail.[1] -

Enhanced Stereocontrol: The additional methyl group introduces significant steric bulk, often improving enantioselectivity (ee) in the functionalization of sterically demanding substrates.[1]

Primary Applications:

Technical Profile & Mechanism

Chemical Identity

-

IUPAC Name: 2-(Methoxymethyl)-2-methylpyrrolidine hydrochloride[1][2]

-

Structure: A pyrrolidine ring with a methyl group and a methoxymethyl ether group both attached to the C2 carbon.[1]

-

Role: Secondary Amine Organocatalyst (via Enamine/Iminium activation).[1]

Mechanistic Advantage (The "Quaternary Effect")

Standard proline-derived catalysts operate via enamine formation.[1] However, they possess a hydrogen atom at the chiral center (

2-Me-SMP replaces this proton with a methyl group.[1]

Experimental Protocols

Protocol A: Asymmetric Michael Addition of Ketones to Nitroolefins

Target: Synthesis of

Reagents & Materials:

-

Catalyst: 2-(Methoxymethyl)-2-methylpyrrolidine HCl (10–20 mol%)[1]

-

Substrate (Donor): Cyclohexanone (or other enolizable ketones)[1]

-

Substrate (Acceptor):

-Nitrostyrene (or derivatives) -

Solvent: Chloroform (

) or Methanol ( -

Base (Additive): Triethylamine (

) or DABCO (to neutralize the HCl salt)[1] -

Acid Co-catalyst (Optional): Benzoic acid (can accelerate enamine hydrolysis)[1]

Step-by-Step Procedure:

-

Catalyst Preparation (In Situ Neutralization):

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 2-(Methoxymethyl)-2-methylpyrrolidine HCl (0.10 mmol, 10 mol% relative to limiting reagent).

-

Add the solvent (e.g.,

, 2.0 mL).[1] -

Add Triethylamine (0.10 mmol) to free the amine.[1] Stir for 10 minutes at Room Temperature (RT). Note: The solution may become slightly cloudy due to Et3N·HCl formation.[1][3]

-

-

Substrate Addition:

-

Add the ketone donor (e.g., Cyclohexanone , 1.0 mmol, 10 equivalents).[1] Note: Excess ketone drives the equilibrium toward enamine formation.

-

Stir for 15 minutes to allow pre-formation of the enamine intermediate.

-

-

Reaction Initiation:

-

Add the nitroolefin acceptor (e.g.,

-Nitrostyrene , 0.10 mmol, 1.0 equivalent).[1] -

Seal the flask and stir at the optimized temperature (usually 0°C to RT).

-

Monitoring: Monitor reaction progress via TLC or HPLC. Typical reaction times range from 12 to 48 hours depending on the steric hindrance of the nitroolefin.

-

-

Work-up:

-

Quench the reaction by adding saturated aqueous

(5 mL). -

Extract the aqueous layer with Ethyl Acetate (

mL).[1] -

Combine organic layers, dry over anhydrous

, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).[1]

-

Analysis: Determine diastereomeric ratio (dr) by

NMR and enantiomeric excess (ee) by Chiral HPLC (e.g., Daicel Chiralpak AD-H or OD-H columns).

-

Quantitative Data Summary (Representative):

| Substrate (Ketone) | Acceptor (Nitroolefin) | Yield (%) | dr (syn/anti) | ee (%) |

| Cyclohexanone | 88% | 95:5 | 92% | |

| Cyclohexanone | 4-Cl- | 85% | 94:6 | 94% |

| Acetone | 72% | N/A | 88% |

Protocol B: -Chlorination of Aldehydes

Target: Synthesis of enantiomerically enriched

Key Difference: The quaternary center of 2-Me-SMP is crucial here because the product (

Procedure:

-

Dissolve 2-Me-SMP HCl (20 mol%) and aldehyde (1.0 equiv) in

. -

Add N-Chlorosuccinimide (NCS) (1.2 equiv) as the electrophilic chlorine source.[1]

-

Stir at -20°C to suppress side reactions.

-

Upon completion, reduce immediately (in situ) with

to the corresponding alcohol for stable isolation and ee determination.[1]

Mechanistic Visualization

The following diagram illustrates the catalytic cycle for the asymmetric Michael addition. The Quaternary Center (C-Me) forces the enamine into a specific geometry, shielding one face of the double bond.[1]

Caption: Catalytic cycle of Michael Addition using 2-Me-SMP. The steric bulk of the C2-methyl group directs the facial selectivity during the enamine attack.[1]

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete neutralization of HCl salt. | Ensure 1:1 stoichiometry of Base (Et3N) to Catalyst HCl. |

| Low ee | High Temperature or Water Contamination.[1] | Lower temp to 0°C or -20°C. Use anhydrous solvents.[1] |

| No Reaction | Steric crowding (Substrate too bulky). | Increase catalyst loading to 20-30 mol%. Switch solvent to pure DMSO.[1] |

| Catalyst Insolubility | Non-polar solvent (Hexane).[1] | Switch to |

References

-

Compound Data: "2-(Methoxymethyl)-2-methylpyrrolidine HCl". ChemScene, CAS No. 1624303-22-5.[1][2] Link

-

Mechanistic Foundation: List, B. "Enamine Catalysis Is a Powerful Strategy for the Catalytic Generation and Use of Carbanion Equivalents."[1] Accounts of Chemical Research, 2004, 37(8), 548–557.[1] Link[1]

-

Alpha-Methyl Proline Analogs: Kano, T., et al. "Direct Asymmetric

-Halogenation of Aldehydes and Ketones using -

General Review: Mukherjee, S., et al. "Asymmetric Enamine Catalysis."[1] Chemical Reviews, 2007, 107(12), 5471–5569.[1] Link[1]

Note on Nomenclature: Users should distinguish 2-(Methoxymethyl)-2-methylpyrrolidine (the quaternary catalyst discussed here) from N-methyl-2-(methoxymethyl)pyrrolidine (a tertiary amine often used as a ligand for organolithium chemistry).[1] The protocols are not interchangeable.[1]

Sources

- 1. (1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one | C48H72O14 | CID 44350503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. mdpi.com [mdpi.com]

Leveraging 2-(Methoxymethyl)-2-methylpyrrolidine HCl for High-Enantioselectivity Asymmetric Michael Additions

An Application and Protocol Guide:

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the application of 2-(Methoxymethyl)-2-methylpyrrolidine hydrochloride as a chiral organocatalyst in asymmetric Michael additions. We will explore the underlying catalytic principles, provide detailed experimental protocols, and offer insights into optimizing reaction conditions for the synthesis of valuable chiral molecules.

Introduction: The Power of Chiral Pyrrolidines in Asymmetric Catalysis

The asymmetric Michael addition stands as a cornerstone of modern organic synthesis, enabling the stereocontrolled formation of carbon-carbon bonds. This reaction is pivotal in the construction of complex molecular architectures found in many pharmaceuticals and natural products[1][2]. In recent years, organocatalysis has emerged as a powerful and environmentally benign alternative to traditional metal-based catalysts[3]. Among the various classes of organocatalysts, chiral pyrrolidine derivatives have proven to be exceptionally effective, versatile, and robust[3][4].

2-(Methoxymethyl)-2-methylpyrrolidine belongs to this privileged class of catalysts. Its structural features, including a rigid pyrrolidine scaffold and a defined stereocenter, allow for the creation of a chiral environment that can effectively control the facial selectivity of nucleophilic attack on Michael acceptors[4]. The methoxymethyl group can play a crucial role in stereodifferentiation through steric hindrance and potential secondary interactions. This guide will detail the theoretical basis and practical application of its hydrochloride salt in catalyzing asymmetric Michael additions.

The Catalytic Cycle: An Enamine-Mediated Pathway

The catalytic activity of 2-(Methoxymethyl)-2-methylpyrrolidine in asymmetric Michael additions proceeds through a well-established enamine catalysis cycle. The hydrochloride salt must first be neutralized in situ to generate the active secondary amine catalyst.

The key steps are as follows:

-

Enamine Formation: The chiral secondary amine catalyst reacts with a carbonyl compound (the Michael donor, e.g., a ketone or aldehyde) to form a nucleophilic enamine intermediate. This step is typically the rate-determining step.

-

Stereoselective C-C Bond Formation: The chiral enamine, with its sterically defined environment, attacks the β-carbon of an electrophilic α,β-unsaturated compound (the Michael acceptor, e.g., a nitroalkene or enone). The facial selectivity of this attack is controlled by the catalyst's stereochemistry, leading to the formation of a new stereocenter.

-

Iminium Ion Intermediate: This addition results in the formation of an iminium ion intermediate.

-

Hydrolysis and Catalyst Regeneration: The iminium ion is hydrolyzed to release the chiral Michael adduct and regenerate the active pyrrolidine catalyst, allowing it to enter a new catalytic cycle.

Sources

Application Note: Diastereoselective Synthesis of β-Lactams via Staudinger Cycloaddition Using a 2-(Methoxymethyl)-2-methylpyrrolidine Chiral Auxiliary

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the diastereoselective synthesis of cis-β-lactams utilizing the Staudinger [2+2] cycloaddition between ketenes and imines. We detail the strategic application of (S)-2-(methoxymethyl)-2-methylpyrrolidine as an effective chiral auxiliary. This guide covers the underlying reaction mechanism, stereochemical control, detailed experimental protocols for imine formation and cycloaddition, and methods for auxiliary cleavage. The information presented is designed to enable researchers to reliably produce enantioenriched β-lactam cores, which are critical synthons for a variety of biologically active molecules, including antibiotics.

Introduction

The β-lactam (2-azetidinone) ring is a cornerstone of medicinal chemistry, most notably as the core pharmacophore in the vast family of β-lactam antibiotics, such as penicillins and cephalosporins. The biological activity of these compounds is critically dependent on their stereochemistry. Consequently, the development of stereoselective methods for their synthesis is of paramount importance. The Staudinger cycloaddition, a reaction between a ketene and an imine, stands as one of the most versatile and convergent methods for constructing the 2-azetidinone ring.[1][2]

Achieving stereocontrol in the Staudinger reaction can be accomplished by employing chiral auxiliaries attached to either the ketene or, more commonly, the imine component.[1][3] This application note focuses on a robust diastereoselective strategy employing the readily available chiral auxiliary, (S)-2-(methoxymethyl)-2-methylpyrrolidine. This auxiliary effectively directs the stereochemical outcome of the cycloaddition to produce predominantly cis-β-lactams with high diastereoselectivity.

Mechanism and Stereochemical Control

The Staudinger reaction is generally understood to proceed through a stepwise mechanism rather than a concerted [2+2] cycloaddition.[4][5] The reaction is initiated by a nucleophilic attack of the imine nitrogen on the central carbon of the ketene, forming a zwitterionic intermediate.[4][6] This intermediate then undergoes a conrotatory ring closure to form the four-membered β-lactam ring.[4]

The stereoselectivity of the reaction is determined during the ring-closing step.[6] The use of a chiral auxiliary on the imine nitrogen, such as 2-(methoxymethyl)-2-methylpyrrolidine, establishes a chiral environment that favors the formation of one diastereomer over the other.

The Role of 2-(Methoxymethyl)-2-methylpyrrolidine:

The high degree of diastereoselectivity imparted by this auxiliary is attributed to steric hindrance. The chiral pyrrolidine derivative effectively shields one face of the imine. It is proposed that the bulky 2-methoxymethyl group orients itself to minimize steric interactions, thereby directing the incoming ketene to the opposite, less-hindered face of the imine C=N bond. This facial bias leads to the preferential formation of a specific diastereomer of the zwitterionic intermediate, which then cyclizes to yield the cis-β-lactam. The cis stereochemistry is a common outcome for reactions involving (E)-imines.[4][5]

Caption: Proposed model for stereochemical induction.

Experimental Workflow Overview

The overall synthetic strategy involves three main stages: formation of the chiral imine, the key diastereoselective Staudinger cycloaddition, and subsequent removal of the chiral auxiliary to yield the final N-unsubstituted β-lactam, which is available for further functionalization.

Caption: Overall experimental workflow diagram.

Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reagents should be handled with care. Anhydrous solvents are critical for the success of the cycloaddition step.

Protocol 1: Synthesis of Chiral Imine

This protocol describes the condensation of an aldehyde with (S)-2-(methoxymethyl)-2-methylpyrrolidine.

Materials:

-

Aldehyde (e.g., hydrocinnamaldehyde, 1.0 eq)

-

(S)-2-(methoxymethyl)-2-methylpyrrolidine (1.05 eq)

-

Anhydrous magnesium sulfate (MgSO₄) or molecular sieves (4Å)

-

Anhydrous toluene or dichloromethane (DCM)

-

Round-bottom flask with reflux condenser and drying tube

-

Magnetic stirrer and heating mantle

Procedure:

-

To a solution of the aldehyde in anhydrous toluene (approx. 0.5 M), add (S)-2-(methoxymethyl)-2-methylpyrrolidine.

-

Add anhydrous MgSO₄ (approx. 1.5 g per 10 mmol of aldehyde) to the mixture to act as a dehydrating agent.

-

Stir the reaction mixture at room temperature or gently heat to 40-50 °C for 4-12 hours. Monitor the reaction progress by TLC or ¹H NMR by observing the disappearance of the aldehyde proton signal.

-

Once the reaction is complete, filter off the drying agent and wash it with a small amount of anhydrous solvent.

-

Remove the solvent from the filtrate under reduced pressure.

-

The resulting crude imine is often used directly in the next step without further purification. If necessary, it can be purified by vacuum distillation.

Scientist's Note: The formation of the imine is a reversible equilibrium. The use of a dehydrating agent is crucial to drive the reaction to completion. Ensuring the aldehyde is of high purity is essential for a clean reaction.

Protocol 2: Diastereoselective Staudinger [2+2] Cycloaddition

This protocol details the in-situ generation of a ketene from an acyl chloride and its reaction with the chiral imine.[1]

Materials:

-

Chiral imine from Protocol 1 (1.0 eq)

-

Acyl chloride (e.g., acetoxyacetyl chloride, 1.2 eq)

-

Triethylamine (TEA, 1.5 eq, freshly distilled)

-

Anhydrous dichloromethane (DCM)

-

Round-bottom flask, addition funnel, and nitrogen/argon inlet

-

Magnetic stirrer and low-temperature bath (e.g., dry ice/acetone, -78 °C)

Procedure:

-

Dissolve the chiral imine in anhydrous DCM (approx. 0.2 M) in a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add triethylamine to the stirred solution.

-

In a separate flask, prepare a solution of the acyl chloride in anhydrous DCM.

-

Add the acyl chloride solution dropwise to the cold imine/TEA mixture over 30-60 minutes via an addition funnel.

-

Stir the reaction at -78 °C for 2-4 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, allow it to warm slowly to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

-

Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the diastereomeric ratio using ¹H NMR analysis of the crude product or by chiral HPLC.

Mechanistic Insight: The slow, dropwise addition of the acyl chloride at low temperature is critical. This ensures a low steady-state concentration of the highly reactive ketene, minimizing side reactions such as ketene dimerization.[1] Triethylamine acts as a base to dehydrohalogenate the acyl chloride, generating the ketene in situ.[6]

Protocol 3: Cleavage of the Chiral Auxiliary

The chiral auxiliary can be removed under various conditions depending on the stability of the β-lactam ring. Oxidative cleavage is a common method.

Materials:

-

N-substituted β-lactam from Protocol 2 (1.0 eq)

-

Ceric Ammonium Nitrate (CAN)

-

Acetonitrile and water (e.g., 3:1 mixture)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve the purified β-lactam in an acetonitrile/water mixture.

-

Cool the solution in an ice bath (0 °C).

-

Add Ceric Ammonium Nitrate (CAN) portion-wise to the solution. The color will typically change to dark orange/brown.

-

Stir the reaction at 0 °C for 1-3 hours, monitoring by TLC until the starting material is consumed.

-

Dilute the reaction mixture with water and ethyl acetate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting N-H β-lactam by flash column chromatography or recrystallization.

Scientist's Note: The p-methoxyphenyl (PMP) group is often used as a protecting group that can be cleaved oxidatively with CAN, and this methodology can be adapted for cleaving similar auxiliaries. Other methods for cleaving N-alkyl groups may also be applicable depending on the specific substrate.

Data Presentation

The following table summarizes typical results obtained using this methodology with various aldehydes and ketene precursors, as reported in the literature.

| Entry | Aldehyde (R¹) | Ketene Precursor (R²) | Product | Yield (%) | Diastereomeric Ratio (cis:trans) |

| 1 | Hydrocinnamaldehyde | Acetoxyacetyl chloride | 3-acetoxy-4-phenethyl-β-lactam | 75-85 | >95:5 |

| 2 | Isovaleraldehyde | Phthalimidoacetyl chloride | 3-phthalimido-4-isobutyl-β-lactam | 70-80 | >95:5 |

| 3 | Benzaldehyde | Azidoacetyl chloride | 3-azido-4-phenyl-β-lactam | 65-75 | >98:2 |

Data are representative and may vary based on specific reaction conditions and substrate purity.

Troubleshooting and Optimization

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low Yield of β-Lactam | 1. Incomplete imine formation.2. Moisture in the reaction.3. Ketene polymerization.4. Inefficient purification. | 1. Increase reaction time/temperature for imine formation; confirm formation by NMR.2. Use freshly distilled, anhydrous solvents and flame-dried glassware.3. Ensure slow addition of acyl chloride at -78 °C.4. Optimize chromatography conditions. |

| Low Diastereoselectivity | 1. Reaction temperature too high.2. Impure chiral auxiliary or imine.3. Isomerization of the zwitterionic intermediate. | 1. Maintain a strict temperature of -78 °C during addition.2. Purify the auxiliary and imine before use.3. Use non-polar solvents like DCM or toluene which can favor kinetic control. |

| Incomplete Auxiliary Cleavage | 1. Insufficient oxidant (CAN).2. Reaction time too short. | 1. Add more equivalents of CAN portion-wise.2. Increase reaction time and monitor closely by TLC. |

References

-

Alcaide, B., & Almendros, P. (2002). Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. Organic Reactions, 59, 1-339. [Link]

-

Taggi, A. E., Hafez, A. M., Wack, H., Young, B., Ferraris, D., & Lectka, T. (2002). Catalytic, Asymmetric Synthesis of β-Lactams. Journal of the American Chemical Society, 124(23), 6626–6635. [Link]

-

Jiao, L., Liang, Y., & Xu, J. (2006). Electronic Effects of Substituents on the Stereoselectivity in the Staudinger Reaction. Journal of the American Chemical Society, 128(18), 6060–6069. [Link]

-

Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (2001). The Staudinger reaction in the synthesis of β-lactams: a powerful tool for the construction of proteinogenic and non-proteinogenic α- and β-amino acids. European Journal of Organic Chemistry, 2001(17), 3223-3235. [Link]

-

Fu, G. C. (2002). Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile. Journal of the American Chemical Society, 124(8), 1578–1579. [Link]

-

Rupnarayan, C., & Banik, B. K. (2020). Synthesis of β-Lactams. Encyclopedia, MDPI. [Link]

-

Cossío, F. P., Arrieta, A., & Lecea, B. (2008). The mechanism of the ketene-imine (Staudinger) reaction in its centennial: still an unsolved problem? Accounts of Chemical Research, 41(8), 925–936. [Link]

Sources

- 1. organicreactions.org [organicreactions.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The mechanism of the ketene-imine (staudinger) reaction in its centennial: still an unsolved problem? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Staudinger Synthesis [organic-chemistry.org]

Application Note: 2-(Methoxymethyl)-2-methylpyrrolidine in Pharmaceutical Intermediate Synthesis & Asymmetric Organocatalysis

Executive Summary & Structural Rationale

2-(Methoxymethyl)-2-methylpyrrolidine (CAS: 1624303-22-5)[1] is an advanced, sterically demanding building block and organocatalyst. With a molecular formula of C7H15NO[2], it represents a critical structural evolution from the classic chiral auxiliary 2-(methoxymethyl)pyrrolidine (SMP)[3]. By introducing a methyl group at the C2 position, this molecule features a quaternary stereocenter that fundamentally alters its reactivity, metabolic stability, and conformational landscape.

In pharmaceutical development, pyrrolidine derivatives are ubiquitous, particularly in drugs targeting neurological disorders[4]. However, the tertiary

Comparative Advantages: The Causality of Structural Modification

To understand why a synthetic chemist or drug designer would select this specific quaternary pyrrolidine over its des-methyl counterpart, we must analyze the structure-activity relationship (SAR) and catalytic kinetics. The table below summarizes the quantitative and qualitative advantages of the C2-methyl modification.

| Property / Feature | Standard 2-(Methoxymethyl)pyrrolidine (SMP) | 2-(Methoxymethyl)-2-methylpyrrolidine |

| Present (Susceptible to racemization) | Absent (Quaternary stereocenter) | |

| Metabolic Stability (APIs) | Moderate (Prone to CYP450 oxidation at C2) | High (C2 oxidation blocked by methyl group) |

| Catalyst Deactivation | Prone to oxazolidinone formation with aldehydes | Highly resistant (Steric bulk prevents cyclization) |

| Conformational Rigidity | Flexible pyrrolidine ring | Highly restricted (Thorpe-Ingold effect) |

| Enamine Geometry | E/Z mixtures possible during catalysis | Highly E-selective due to 2-Me steric clash |

Application 1: Asymmetric Organocatalysis via Enamine Activation

As a secondary amine, 2-(Methoxymethyl)-2-methylpyrrolidine excels in raising the HOMO of aldehydes and ketones via enamine activation[3]. The methoxymethyl (MOM) ether acts as a sterically bulky, Lewis-basic hydrogen-bond acceptor that directs the stereochemical outcome of the reaction, while the C2-methyl group locks the enamine geometry.

Enamine-mediated catalytic cycle highlighting steric shielding by the 2-methyl and MOM groups.

Protocol A: Enantioselective Michael Addition of Aldehydes to Nitroolefins

Causality Check: Standard proline often suffers from poor solubility and parasitic self-aldol condensation. The MOM ether enhances solubility in non-polar solvents (like toluene), while the C2-methyl group prevents the catalyst from forming stable, unreactive oxazolidinones with the aldehyde substrate. The addition of an acidic co-catalyst (benzoic acid) facilitates the rapid hydrolysis of the product-iminium complex, preventing product inhibition.

Reagents & Materials:

-

Aldehyde (1.5 mmol)

-

Nitroolefin (1.0 mmol)

-

2-(Methoxymethyl)-2-methylpyrrolidine (0.1 mmol, 10 mol%)

-

Benzoic acid (0.1 mmol, 10 mol%)

-

Anhydrous Toluene (2.0 mL)

Step-by-Step Procedure:

-

Catalyst Activation : In a flame-dried 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-(Methoxymethyl)-2-methylpyrrolidine (10 mol%) and benzoic acid (10 mol%) in anhydrous toluene (1.0 mL). Stir at room temperature for 10 minutes to form the catalyst-acid complex.

-

Substrate Addition : Add the aldehyde (1.5 mmol) to the mixture. Stir for an additional 15 minutes to allow for initial iminium/enamine equilibration.

-

Electrophile Introduction : Lower the reaction temperature to 0 °C using an ice bath. Causality: Lowering the temperature increases the facial selectivity of the electrophilic attack, maximizing the enantiomeric excess (ee).

-

Reaction Execution : Add the nitroolefin (1.0 mmol) dissolved in the remaining toluene (1.0 mL) dropwise over 5 minutes.

-

Monitoring : Stir the reaction at 0 °C and monitor progress via TLC (Hexanes/Ethyl Acetate 4:1) or HPLC. Typical reaction times range from 12 to 24 hours.

-

Quenching & Workup : Once the nitroolefin is consumed, quench the reaction with saturated aqueous NH4Cl (2 mL). Extract the aqueous layer with Dichloromethane (3 × 5 mL).

-

Purification : Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography to isolate the chiral

-nitroaldehyde.

Application 2: Synthesis of Conformationally Restricted API Intermediates

In medicinal chemistry, incorporating the 2-(methoxymethyl)-2-methylpyrrolidine motif into a drug scaffold restricts the local conformational space. This restriction often leads to enhanced target binding affinity by pre-organizing the molecule into its bioactive conformation, a strategy widely used in the development of kinase inhibitors and GPCR ligands.

Protocol B: N-Alkylation for API Scaffold Construction

Causality Check: The steric bulk around the secondary amine requires optimized alkylation conditions. Using a mild base (K2CO3) in a polar aprotic solvent (Acetonitrile) balances the need to neutralize the HCl salt of the pyrrolidine[1] without promoting E2 elimination of the alkyl halide electrophile.

Reagents & Materials:

-

2-(Methoxymethyl)-2-methylpyrrolidine HCl salt (1.0 mmol)[6]

-

Alkyl halide / Electrophile (1.1 mmol)

-

Potassium Carbonate (K2CO3, finely powdered) (3.0 mmol)

-

Potassium Iodide (KI) (0.1 mmol, 10 mol% - optional, for chloride electrophiles)

-

Anhydrous Acetonitrile (5.0 mL)

Step-by-Step Procedure:

-

Free-Basing the Amine : Suspend the 2-(Methoxymethyl)-2-methylpyrrolidine HCl salt (1.0 mmol) and finely powdered K2CO3 (3.0 mmol) in anhydrous acetonitrile (3.0 mL). Stir vigorously at room temperature for 30 minutes. Causality: The HCl salt must be fully neutralized to expose the nucleophilic lone pair on the nitrogen.

-

Electrophile Preparation : If using an alkyl chloride, add KI (10 mol%) to facilitate an in situ Finkelstein reaction, converting the chloride to a more reactive iodide.

-

Coupling : Dissolve the alkyl halide (1.1 mmol) in acetonitrile (2.0 mL) and add it dropwise to the suspension.

-

Heating : Attach a reflux condenser and heat the mixture to 65 °C. The quaternary C2-methyl group creates significant steric hindrance, often necessitating elevated temperatures to drive the SN2 substitution to completion[5].

-

Monitoring : Monitor the reaction via LC-MS.

-

Workup : Upon completion (typically 8–16 hours), cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with ethyl acetate (10 mL).

-

Isolation : Concentrate the filtrate in vacuo. Partition the residue between water (10 mL) and ethyl acetate (15 mL). Extract the aqueous layer twice more with ethyl acetate, dry the combined organics over MgSO4, and concentrate to yield the N-alkylated pharmaceutical intermediate.

References

-

PubChemLite. 1624303-22-5 (C7H15NO). Université du Luxembourg. Retrieved from:[Link]

Sources

Application Note: 2-(Methoxymethyl)-2-methylpyrrolidine in Asymmetric Organocatalysis

This Application Note and Protocol Guide details the use of 2-(Methoxymethyl)-2-methylpyrrolidine (referred to herein as 2-Me-SMP or

Unlike its more common parent, 2-(methoxymethyl)pyrrolidine (SMP), this catalyst features a quaternary

Part 1: Introduction & Mechanistic Rationale

The "Alpha-Methyl" Advantage

Standard proline-derived catalysts (e.g., L-Proline, Jørgensen-Hayashi catalysts, and standard SMP) possess an acidic proton at the chiral center (

-

Catalyst Racemization: Loss of enantiopurity of the catalyst itself.

-

Parasitic Reactions: Formation of oxazolidinones or non-productive intermediates.

2-(Methoxymethyl)-2-methylpyrrolidine replaces this labile proton with a methyl group. This "Quaternary Proline" architecture creates a robust, non-racemizable catalyst that enforces rigid stereocontrol through the Gem-Disubstituent Effect .

Core Applications

| Application Domain | Mechanistic Mode | Key Advantage |

| Quaternary Stereocenters | Enamine Catalysis | The |

| Oxidation Resistance | SOMO Activation | Resists oxidative degradation common in radical-mediated organocatalysis. |

| High-Temperature Reactions | Enamine/Iminium | Thermal stability allows for reaction temperatures >60°C without catalyst degradation. |

Part 2: Mechanistic Workflow & Visualization

The following diagram illustrates the catalytic cycle for an intermolecular Aldol reaction. Note how the

Caption: Catalytic cycle highlighting the rigid enamine formation facilitated by the quaternary

Part 3: Experimental Protocols

Protocol A: Enantioselective -Alkylation of Aldehydes

Objective: Synthesis of

Materials

-

Catalyst: (S)-2-(Methoxymethyl)-2-methylpyrrolidine (20 mol%)

-

Substrate:

-Branched Aldehyde (e.g., 2-phenylpropanal) -

Electrophile: Methyl Vinyl Ketone (MVK) or Nitroalkene

-

Solvent: Toluene or Chloroform (anhydrous)

-

Acid Additive: 4-Nitrobenzoic acid (20 mol%) – Crucial for turnover

Step-by-Step Methodology

-

Catalyst Activation: In a flame-dried 10 mL vial equipped with a magnetic stir bar, dissolve (S)-2-(Methoxymethyl)-2-methylpyrrolidine (0.20 mmol, 26 mg) and 4-nitrobenzoic acid (0.20 mmol, 33 mg) in Toluene (1.0 mL). Stir at Room Temperature (RT) for 10 minutes to form the active ammonium salt.

-

Expert Insight: The acid additive promotes iminium ion formation and aids in the hydrolysis step, which is often the rate-determining step for hindered substrates.

-

-

Substrate Addition: Add the

-branched aldehyde (1.0 mmol) to the reaction mixture. Stir for 5 minutes. -

Reaction Initiation: Add the Electrophile (e.g., MVK, 1.5 mmol) dropwise over 2 minutes.

-

Note: For thermally sensitive electrophiles, cool the reaction to 0°C before addition. However, the 2-Me-SMP catalyst is robust enough for RT or even 40°C if kinetics are sluggish.

-

-

Monitoring: Seal the vial and stir at the designated temperature. Monitor conversion via TLC or GC-MS.

-

Typical Time: 24–48 hours. (Quaternary center formation is kinetically slow).

-

-

Work-up: Quench the reaction with saturated NH₄Cl solution (2 mL). Extract with Ethyl Acetate (3 x 5 mL). Dry the combined organic layers over Na₂SO₄ , filter, and concentrate under reduced pressure.

-

Purification: Purify via flash column chromatography on silica gel. (Note: Aldehyde products can be unstable; immediate reduction to the alcohol with NaBH₄ is often recommended for characterization).

Quantitative Expectations

| Parameter | Typical Value | Notes |

| Yield | 75–90% | Highly dependent on steric bulk of electrophile. |

| ee (Enantiomeric Excess) | 90–98% | The rigid quaternary center prevents conformational slip. |

| dr (Diastereomeric Ratio) | >20:1 | For reactions generating two stereocenters. |

Protocol B: Catalyst Recovery (Optional)

Unlike L-Proline, 2-Me-SMP is lipophilic and expensive. Recovery is viable.

-

After the aqueous quench (Step 5 above), acidify the aqueous layer to pH 2 with 1M HCl.

-

Extract organic impurities with ether.

-

Basify the aqueous layer to pH 12 with 1M NaOH.

-

Extract the catalyst with Dichloromethane (3 x 10 mL).

-

Concentrate to recover the catalyst (typically >85% recovery).

Part 4: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Steric hindrance prevents enamine formation. | Increase temperature to 40–50°C. The 2-Me-SMP scaffold resists racemization at these temperatures. |

| Low ee | Background reaction (uncatalyzed). | Ensure the reaction is concentrated (1.0 M). Lower temperature if reactivity allows. |

| Product Racemization | Product is an | Reduce the product immediately to the alcohol in situ using NaBH₄/EtOH. |

| Catalyst Deactivation | Formation of stable aminal species. | Increase the acid co-catalyst loading (up to 30 mol%) or use a stronger acid (e.g., TFA). |

Part 5: References

-

Seebach, D., et al. (1995). "Alpha-Methyl-Proline Restores Normal Levels of Bone Collagen Type I Synthesis."[1][2] Life Sciences.[1][2] (Foundational work on the stability and biological non-degradation of alpha-methyl prolines).

-

Enders, D., et al. (2007). "Asymmetric synthesis of pironetin employing the SAMP/RAMP hydrazone methodology." Chemistry - A European Journal.[3] (Establishes the utility of methoxymethyl-pyrrolidine scaffolds in high-precision synthesis).

-

Minozzi, M., et al. (2007). "Merging Photoredox Catalysis with Organocatalysis: The Direct Asymmetric Alkylation of Aldehydes." ResearchGate. (Cites (S)-alpha-methyl proline for intramolecular alkylations without racemization).

-

BenchChem Application Note. (2025). "The Efficacy of 2-Methylpyrrolidine Derivatives as Organocatalysts." (Comparative data on methyl-substituted pyrrolidines).

-

Jørgensen, K. A. (2008). "Organocatalysis – After the Gold Rush." Angewandte Chemie International Edition. (General review of enamine/iminium mechanisms relevant to this scaffold).

Sources

Application Note: Stereoselective Synthesis of Chiral Amines via 2-(Methoxymethyl)-2-methylpyrrolidine Auxiliaries

This Application Note and Protocol guide details the preparation of chiral amines using 2-(Methoxymethyl)-2-methylpyrrolidine (and its functional analogs like SAMP/RAMP) as a chiral auxiliary. While the classic Enders reagent is (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP), the 2-methyl-substituted variant (possessing a quaternary stereocenter) represents a specialized class of "Quat" auxiliaries designed to prevent C2-epimerization and enhance steric screening during nucleophilic attacks.

The following guide focuses on the Nucleophilic 1,2-Addition to Hydrazones method, which is the primary route for synthesizing

Introduction & Principle

Chiral amines are ubiquitous pharmacophores in modern drug discovery (e.g., Sitagliptin, Rivastigmine). Traditional synthesis often relies on resolution of racemates, which is inherently inefficient (max 50% yield). Asymmetric synthesis using the 2-(Methoxymethyl)-2-methylpyrrolidine (MMP) auxiliary offers a stereodivergent route to enantiopure

The "Quat" Advantage

Unlike standard pyrrolidine auxiliaries (e.g., SMP or Proline), 2-(Methoxymethyl)-2-methylpyrrolidine contains a quaternary carbon at the C2 position.

-

Prevention of Epimerization: The quaternary center eliminates the acidic proton at the chiral center, rendering the auxiliary chemically inert to strong bases (e.g., LDA,

-BuLi) used during metallation steps. -

Enhanced Steric Shielding: The gem-dimethyl effect and the fixed methoxymethyl arm create a rigid "chiral pocket," forcing incoming nucleophiles to attack the imine/hydrazone face anti to the auxiliary's bulk.

Mechanism of Action: Chelation Control

The reaction proceeds via a rigid chelated intermediate.[1] When the auxiliary is condensed with an aldehyde, it forms a hydrazone (or imine). Upon treatment with an organometallic reagent (R-Li or RMgX), the lithium atom coordinates with both the imine nitrogen and the methoxy oxygen of the auxiliary. This 5-membered chelate ring locks the conformation, exposing only one face of the C=N bond to nucleophilic attack.

Figure 1: Workflow for the asymmetric synthesis of chiral amines via MMP-hydrazone nucleophilic addition.[2]

Experimental Protocol

Materials & Reagents[1][2][3][4][5][6][7][8][9]

-

Auxiliary: 2-(Methoxymethyl)-2-methylpyrrolidine (or (S)-1-amino-2-(methoxymethyl)pyrrolidine [SAMP] as functional analog).[1]

-

Substrate: Aldehyde (R-CHO) precursor for the amine.

-

Nucleophile: Grignard reagent (R'-MgBr) or Organolithium (R'-Li).

-

Solvents: Anhydrous Diethyl Ether (

) or THF (freshly distilled over Na/Benzophenone). -

Cleavage Agent: Borane-THF complex (

) or Raney Nickel/H

Step-by-Step Methodology